molecular formula C11H12N6O4 B4963042 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine

Katalognummer B4963042
Molekulargewicht: 292.25 g/mol
InChI-Schlüssel: HEIOKZRPDNKOML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine, also known as CL-316,243, is a chemical compound that belongs to the class of β3-adrenergic receptor agonists. It is widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.

Wirkmechanismus

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine acts as a selective agonist of the β3-adrenergic receptor. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This in turn leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of a number of downstream targets. The net effect of this signaling pathway is the activation of thermogenesis, energy expenditure, and lipid metabolism.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase energy expenditure, decrease body weight, and improve insulin sensitivity. It has also been shown to increase the expression of genes involved in thermogenesis and lipid metabolism. In addition, N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine has been shown to have a beneficial effect on glucose metabolism and lipid profile.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of β3-adrenergic receptor activation without the confounding effects of activation of other adrenergic receptors. One of the main limitations of using N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine in lab experiments is its relatively short half-life, which limits its usefulness in long-term studies.

Zukünftige Richtungen

There are a number of future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine. One area of research is the development of more potent and selective β3-adrenergic receptor agonists. Another area of research is the identification of downstream targets of β3-adrenergic receptor activation. Finally, there is a need for more studies on the long-term effects of β3-adrenergic receptor activation, particularly in relation to metabolic disorders.

Synthesemethoden

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine can be synthesized using a multi-step synthetic route. The first step involves the preparation of 3,5-dinitro-2-pyridinamine by reacting 2-chloro-5-nitropyridine with hydroxylamine hydrochloride. The second step involves the preparation of 3-(1H-imidazol-1-yl)propylamine by reacting 1H-imidazole with 3-chloropropylamine hydrochloride. The final step involves the condensation of 3,5-dinitro-2-pyridinamine and 3-(1H-imidazol-1-yl)propylamine in the presence of triethylamine to yield N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine is widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. It has been shown to have a number of therapeutic applications, including the treatment of obesity, diabetes, and metabolic disorders. It has also been used in studies of thermogenesis, energy expenditure, and lipid metabolism.

Eigenschaften

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c18-16(19)9-6-10(17(20)21)11(14-7-9)13-2-1-4-15-5-3-12-8-15/h3,5-8H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIOKZRPDNKOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.